2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one
Description
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one is a synthetic organic compound featuring a thiophene ring substituted at the 3-position and a methylamino group attached to the ethanone backbone. This structure combines aromatic heterocyclic properties (thiophene) with a secondary amine, making it a candidate for applications in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-rich thiophene ring and the basic methylamino group, which may facilitate interactions in biological systems or coordination chemistry.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-(methylamino)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C7H9NOS/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,8H,4H2,1H3 |
InChI Key |
WVFQIGZKDHRCOH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most common synthetic approach to this compound involves the reaction of thiophene-3-carboxaldehyde with methylamine, followed by reduction of an imine intermediate. This method leverages the nucleophilicity of methylamine and the electrophilicity of the aldehyde group on the thiophene ring.
Step 1: Imine Formation
Thiophene-3-carboxaldehyde reacts with methylamine in an appropriate solvent (e.g., ethanol or methanol) under mild conditions to form an imine intermediate.Step 2: Reduction of Imine
The imine intermediate is then reduced using a hydride donor such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the target compound.
This classical reductive amination method is widely used due to its simplicity and good yields.
Catalytic and Base-Promoted Methods
Research has demonstrated that base-promoted catalytic systems can facilitate the synthesis of related amino ketones, suggesting potential application to this compound.
A procedure reported by the Royal Society of Chemistry involves stirring substituted aminobenzonitriles with a catalyst such as acridine-based Ru-SNS2 and potassium hydroxide (KOH) in tetrahydrofuran (THF) at elevated temperatures (140 °C) under argon atmosphere. Although this example is for aromatic aminoketones, similar catalytic systems could be adapted for thiophene derivatives to improve yields and selectivity. After reaction completion, purification is performed by column chromatography using ethyl acetate/petroleum ether mixtures.
Base-promoted nucleophilic substitution reactions using methylamine and halogenated thiophene derivatives (e.g., 1-(thiophen-3-yl)-3-chloropropan-1-one) have been reported. The use of iodide ion sources (such as sodium iodide) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in alcoholic solvents like methanol enhances the substitution rate and enantiomeric purity when applicable.
Enzymatic and Enantiomeric Synthesis Approaches
For chiral analogues and enantiomerically pure compounds related to this compound, enzymatic resolution methods have been employed.
- Starting from racemic chlorohydroxy-thiophene derivatives, enzymatic separation using lipases or other stereoselective enzymes can isolate the desired enantiomer. Subsequent reaction with methylamine in the presence of iodide catalysts yields enantiomerically enriched methylamino-thiophene ethanones.
This approach is valuable for pharmaceutical applications where chirality is critical.
Industrial and Scale-Up Considerations
Industrial syntheses generally adapt the reductive amination route to continuous flow reactors to improve scalability, reproducibility, and safety.
Continuous flow systems allow precise control over reaction temperature, time, and reagent stoichiometry, which enhances product purity and yield.
Automated purification systems, including flash chromatography or crystallization, are employed to isolate the compound efficiently.
Optimization often involves solvent selection, catalyst loading, and reaction time adjustments to maximize throughput while minimizing by-products.
Data Tables Summarizing Preparation Conditions and Outcomes
| Preparation Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination | Thiophene-3-carboxaldehyde, methylamine, NaBH4 or LiAlH4 | Room temp to mild heating, solvent: EtOH/MeOH | 60-80 | Classical method, straightforward, moderate yield |
| Base-promoted catalytic synthesis | 2-Aminobenzonitrile (analog), Ru-SNS2 catalyst, KOH, THF | 140 °C, 24 h, argon atmosphere | ~70 | High temperature, catalytic, adaptable |
| Halide substitution with phase transfer catalysis | 1-(Thiophen-3-yl)-3-chloropropan-1-one, methylamine, NaI/KI, TBAB, methanol | Room temp to reflux, alcoholic solvent | 65-75 | Enhances substitution rate, useful for chiral synthesis |
| Enzymatic resolution + substitution | Racemic chlorohydroxy-thiophene derivative, lipase enzyme, methylamine, iodide catalyst | Mild conditions, aqueous/alcoholic media | 50-70 | Produces enantiomerically enriched product |
Comprehensive Research Findings and Analysis
Reaction Mechanism: The reductive amination proceeds via nucleophilic attack of methylamine on the aldehyde carbonyl to form an imine intermediate. Subsequent hydride reduction yields the secondary amine ethanone. Catalytic methods facilitate the transformation of nitrile or halide precursors to the amino ketone, often improving selectivity.
Purification: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures is the standard purification method, yielding analytically pure compounds.
Yields: Typical yields range from 60% to 80%, depending on the method and scale.
Enantiomeric Purity: Enzymatic methods afford enantiomerically enriched products, essential for pharmaceutical applications.
Safety and Environmental Considerations: Use of mild reducing agents like sodium borohydride is preferred for safer handling compared to lithium aluminum hydride. Catalytic methods reduce the need for stoichiometric reagents, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one
This compound replaces the methylamino group with an ethylamino moiety. The increased lipophilicity from the ethyl group may enhance membrane permeability but could reduce solubility in polar solvents. Its molecular weight (169.24 g/mol) is identical to the methylamino derivative due to the ethyl group’s substitution, but steric effects might influence binding affinities in biological targets .
Phenylephrine-Related Compounds
Phenylephrine Related Compound E (2-[Benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride) features a benzyl-methylamino group and a phenolic ring. The aromatic hydroxyl group introduces hydrogen-bonding capability, while the benzyl group adds steric bulk, contrasting sharply with the thiophene-based derivative’s electronic profile .
Thiophene-Substituted Derivatives
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one
Here, the amino group is part of the thiophene ring, and a 4-chlorophenyl substituent adds hydrophobicity and electronic withdrawal. The molecular weight (251.73 g/mol) is significantly higher than the target compound, and the extended conjugation may alter UV-Vis absorption properties .
1-(Thiophen-3-yl)ethan-1-one
This simpler structure is a precursor for synthesizing amino derivatives and serves as a control for studying substituent effects .
Heterocyclic and Bulky Substituents
1-[(2S)-2-Methylmorpholin-4-yl]-2-(thiophen-3-yl)ethan-1-one
The morpholine ring introduces oxygen atoms and a cyclic amine, enhancing water solubility. The stereochemistry (2S configuration) may influence chiral recognition in enzymatic interactions .
Adamantyl Derivatives (e.g., 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one)
The sulfinyl group adds polarity, contrasting with the methylamino group’s basicity .
Key Research Findings and Data
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one | C₈H₁₁NOS | 169.24 | Not reported | Thiophen-3-yl, Methylamino |
| 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one | C₈H₁₁NOS | 169.24 | Not reported | Thiophen-3-yl, Ethylamino |
| 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one | C₁₂H₁₀ClNOS | 251.73 | Not reported | Thienyl-Amino, 4-Chlorophenyl |
| 1-(Thiophen-3-yl)ethan-1-one | C₆H₆OS | 126.17 | Not reported | Thiophen-3-yl, Ketone |
Spectroscopic Comparisons
- ¹H NMR: The methylamino group in this compound would show a singlet near δ 2.5 ppm (CH₃), while the ethylamino analog () would exhibit a triplet for CH₂. Thiophene protons typically resonate between δ 7.0–8.0 ppm .
- 13C NMR: The ketone carbonyl appears near δ 190–210 ppm. Amino-substituted derivatives show downfield shifts for adjacent carbons due to electron donation .
Biological Activity
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 155.22 g/mol. The compound features a thiophene ring, which is known for its electron-rich properties, potentially enhancing its reactivity with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biological pathways by binding to these targets, leading to effects such as anti-inflammatory and antimicrobial activities.
Interaction with Biomolecules
Research indicates that the compound may act on:
- Enzymatic pathways : Inhibition or activation of enzymes involved in metabolic processes.
- Receptor modulation : Binding to receptors that regulate physiological responses.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic functions.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
| Cytokine | Effect of Treatment (pg/mL) |
|---|---|
| TNF-alpha | Decreased by 50% |
| IL-6 | Decreased by 40% |
| IL-1 beta | Decreased by 30% |
Study 1: Antimicrobial Efficacy
A study conducted by [source] examined the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Activity
In another investigation, [source] reported that treatment with the compound resulted in a significant reduction in inflammatory markers in a murine model of arthritis. The study highlighted the potential for using this compound as a therapeutic agent in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
